molecular formula C9H23NNaO7P2 B1662197 Ibandronate sodium CAS No. 138844-81-2

Ibandronate sodium

Cat. No. B1662197
CAS RN: 138844-81-2
M. Wt: 342.22 g/mol
InChI Key: WQVSHLXLXKMYEW-UHFFFAOYSA-N
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Safety and Hazards

Ibandronate Sodium should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Ibandronate Sodium continues to be used in the treatment and prevention of osteoporosis in postmenopausal women . Future research may focus on further understanding its mechanism of action, improving its synthesis process, and exploring other potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

Ibandronate Sodium interacts with hydroxyapatite, a naturally occurring mineral found in bones . It is taken into the bone where it binds to hydroxyapatite . The interaction with hydroxyapatite is crucial for its role in preventing and treating osteoporosis .

Cellular Effects

This compound has significant effects on osteoclasts, the cells responsible for bone resorption . It inhibits the resorptive phase of bone turnover, effectively reducing the rate at which bone is broken down .

Molecular Mechanism

The mechanism of action of this compound involves its uptake by osteoclasts through fluid-phase endocytosis . Once inside the osteoclasts, this compound exerts its effects, inhibiting the resorptive activity of these cells .

Temporal Effects in Laboratory Settings

This compound has a long half-life, up to 157 hours . This allows it to have long-term effects on cellular function, particularly in the context of bone resorption .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the sources, this compound’s effectiveness in preventing and treating osteoporosis suggests that it has a significant impact at the dosages used in clinical settings .

Metabolic Pathways

This compound does not directly participate in metabolic pathways. By inhibiting bone resorption, it indirectly affects the metabolism of bone tissue .

Transport and Distribution

This compound is distributed in the body through the bloodstream and is taken up by osteoclasts in the bone . Its distribution is primarily determined by the presence of hydroxyapatite, to which it binds .

Subcellular Localization

Once taken up by osteoclasts, this compound is localized within these cells . Its localization is crucial for its ability to inhibit the resorptive activity of osteoclasts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of omeprazole involves several key steps. One common method includes the oxidation of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole in an organic solvent with an oxidizing agent in the presence of a titanium complex . Another method involves the use of ammonium molybdate and hydrogen peroxide as catalysts in a methanol solution of the thioether intermediate .

Industrial Production Methods: Industrial production of omeprazole often employs a one-pot method where reaction and refining occur in the same solvent system. This method enhances production efficiency by reducing operation steps, energy consumption, and time costs. The process involves controlling the temperature and pH to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Omeprazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is omeprazole itself, with potential by-products depending on the specific reaction conditions and reagents used .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Ibandronate sodium involves the condensation of a pyridine ring with a phosphonate group and a nitrogen-containing side chain.", "Starting Materials": [ "Methyl anthranilate", "Diethyl phosphite", "Chloroacetyl chloride", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium bicarbonate", "Sodium hydrogencarbonate", "Sodium methoxide", "Methanol", "Acetone", "Water" ], "Reaction": [ "Methyl anthranilate is reacted with diethyl phosphite to form the corresponding phosphonate ester.", "The phosphonate ester is then reacted with chloroacetyl chloride to form a chloroacetyl derivative.", "The chloroacetyl derivative is condensed with 1-hydroxy-2-(3-pyridinyl)ethylidenebisphosphonic acid to form Ibandronate.", "Ibandronate is then converted to Ibandronate sodium by treatment with sodium hydroxide in methanol.", "The Ibandronate sodium is purified by precipitation with acetone and drying." ] }

CAS RN

138844-81-2

Molecular Formula

C9H23NNaO7P2

Molecular Weight

342.22 g/mol

IUPAC Name

sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate

InChI

InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);

InChI Key

WQVSHLXLXKMYEW-UHFFFAOYSA-N

SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.[Na]

Appearance

Solid powder

Other CAS RN

138844-81-2

Pictograms

Irritant; Health Hazard; Environmental Hazard

synonyms

(1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonate
1-hydroxy-3-(methylpentylamino)propylidenebisphosphonate
BM 21.0955
BM 210955
BM-21.0955
BM-210955
BM21.0955
BM210955
Bondronat
Boniva
Bonviva
ibandronate
ibandronate sodium
Ibandronate Sodium Anhydrous
ibandronic acid
ibandronic acid, sodium salt, monohydrate
RPR 102289A
RPR-102289A
RPR102289A

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Amorphous ibandronic acid (5 g) was added to a solution of solid sodium hydroxide (0.6 g) dissolved in 93% ethanol (100 ml) at 55° C. The obtained slurry was stirred at 55° C. for 3 hours. Then the slurry was cooled to room temperature. The precipitate was isolated by vacuum filtration, washed with 93% ethanol (3×25 ml), and dried in a vacuum oven at 50° C. for 24 hours to give 4.5 g of ibandronate sodium crystal form QQ.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of sodium hydroxide (0.63 g) in a mixture of water:acetonitrile (60:40 v/v, 19 ml) was added dropwise to a solution of amorphous ibandronic acid (5 g) in water:acetonitrile (60:40 v/v, 106 ml) at reflux temperature. The solution was heated at reflux temperature for an additional 1 hour. Then the reaction mixture was cooled to room temperature. Further cooling was performed using an ice-bath. Seeding was done, and the reaction mixture was stirred at 10° C. for 16 hours. The precipitate was isolated by vacuum filtration, washed with acetonitrile (2×10 ml), and dried in a vacuum oven at 50° C. for 23 hours to obtain 1.0 g of ibandronate sodium crystal form Q.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
106 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of amorphous ibandronic acid (4.5 g) in water (9 ml) and sodium hydroxide (0.63 g, solid) was stirred at reflux temperature. The solution was poured into a cold acetone (100 ml). The resulting precipitate was stirred at 3° C. for 2 hours. The precipitate was isolated by vacuum filtration, washed with cold acetone (2×15 ml), and dried in a vacuum oven at 50° C. for 24 hours to obtain 5.0 g of ibandronate sodium crystal form Q4. Form Q4 can exhibit a weight loss of about 7% to about 8% in TGA.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Ibandronate sodium in the treatment of osteoporosis?

A1: this compound, a third-generation bisphosphonate, primarily acts by inhibiting farnesyl pyrophosphate synthase (FPPS) [, ]. This enzyme is crucial for the production of geranylgeranyl diphosphate, a molecule essential for the prenylation and activation of small GTPase signaling proteins, including those involved in osteoclast function [, ].

Q2: How does the inhibition of FPPS by this compound affect osteoclasts?

A2: Inhibiting FPPS disrupts the prenylation of GTPases in osteoclasts, leading to impaired function and ultimately apoptosis of these bone-resorbing cells [, ]. This results in a decrease in bone resorption and an increase in bone mineral density [, , ].

Q3: Beyond its effects on osteoclasts, does this compound have other notable downstream effects?

A3: Research suggests that this compound may also impact fibrotic responses in vascular smooth muscle cells. By inhibiting FPPS, this compound has been shown to attenuate Angiotensin II-induced cell proliferation, connective tissue growth factor expression, and RhoA activity [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C9H22NO7P2Na and a molecular weight of 359.2 g/mol.

Q5: How stable is this compound under different storage conditions?

A6: this compound exhibits good stability in both solid and solution forms [, , ]. It has been formulated as injections and tablets, demonstrating stability under accelerated conditions [, ].

Q6: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound formulations?

A7: Researchers have explored the encapsulation of this compound within chitosan nanoparticles to enhance its therapeutic efficacy for osteoporosis treatment []. This approach aims to improve drug delivery and potentially reduce the required dosage.

Q7: How is this compound administered, and what is its typical pharmacokinetic profile?

A8: this compound can be administered both orally and intravenously [, , ]. Its bioavailability is low after oral administration due to limited absorption from the gastrointestinal tract []. Intravenous administration allows for greater bioavailability and rapid reduction of bone turnover markers [].

Q8: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with this compound?

A8: While the provided research articles don’t specifically address drug-transporter interactions or effects on drug-metabolizing enzymes, these aspects are essential considerations in drug development and should be investigated further.

Q9: What preclinical models have been used to investigate the efficacy of this compound?

A10: Researchers have utilized various in vitro and in vivo models to evaluate the efficacy of this compound. In vitro studies often employ osteoclast precursor cells, such as RAW 264.7, to assess the drug's impact on osteoclast formation and activity []. Animal models, including rats and rabbits, have been used to investigate the effects of this compound on bone mineral density, bone turnover markers, and the prevention of glucocorticoid-induced bone loss [, ].

Q10: What clinical evidence supports the use of this compound in treating osteoporosis?

A11: Clinical trials have demonstrated the efficacy of this compound in increasing bone mineral density and reducing fracture risk in postmenopausal women with osteoporosis [, , ]. Furthermore, observational studies in real-world settings have confirmed its effectiveness in managing postmenopausal osteoporosis and highlighted its potential advantages regarding compliance compared to oral bisphosphonates [].

Q11: What are the known safety and toxicity concerns associated with this compound?

A12: While generally well-tolerated, this compound, like other bisphosphonates, has been associated with side effects such as musculoskeletal pain, gastrointestinal discomfort, and, rarely, osteonecrosis of the jaw [, , ]. Monitoring for potential adverse effects is essential during treatment.

Q12: What analytical techniques are commonly employed for the quantification and quality control of this compound in pharmaceutical formulations?

A12: Several analytical methods are employed to ensure the quality and control of this compound in pharmaceutical preparations. These include:

  • RP-HPLC: This technique offers high sensitivity and accuracy for quantifying this compound in both bulk material and tablet formulations [, , ]. Different mobile phases and detection methods, such as UV and refractive index (RI) detectors, have been successfully utilized.
  • Gas Chromatography (GC): GC methods, often coupled with headspace sampling and flame ionization detection (FID), are valuable for determining residual organic solvents in this compound bulk material and final products [, , ]. These methods are crucial for ensuring the safety and quality of the drug substance.
  • UV Spectrophotometry: This method offers a simple and cost-effective approach for estimating this compound in pharmaceutical dosage forms [].

Q13: Have these analytical methods been validated for their intended use in this compound analysis?

A14: Yes, the research highlights the importance of method validation in ensuring the accuracy, precision, and specificity of the analytical techniques employed [, ]. The validation process includes evaluating parameters such as linearity, accuracy, precision, ruggedness, and robustness to demonstrate the suitability of the method for its intended purpose.

Q14: Are there alternative treatments for osteoporosis, and how does this compound compare in terms of efficacy and safety?

A15: Several alternative treatments are available for osteoporosis, including other bisphosphonates, selective estrogen receptor modulators (SERMs), hormone therapy, and denosumab []. The choice of treatment depends on individual patient factors and risk profiles. this compound offers comparable efficacy to other bisphosphonates, with the added advantage of flexible dosing regimens (monthly oral or quarterly intravenous administration) [, ].

Q15: How has the research on this compound contributed to the field of bone health and osteoporosis treatment?

A16: The development and research on this compound have significantly advanced the understanding of bone biology and provided an effective treatment option for osteoporosis []. It has contributed to developing new drug delivery systems, such as chitosan nanoparticles, to further enhance treatment efficacy []. Ongoing research continues to explore its potential in other bone-related conditions and expand its therapeutic applications.

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